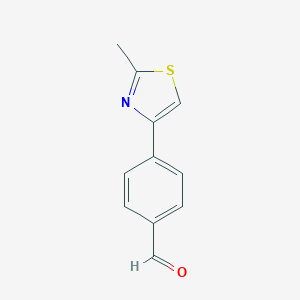

4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEOQFIBKXJGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356263 | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127406-11-5 | |

| Record name | 4-(2-Methyl-4-thiazolyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127406-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds for the design of novel molecules with tailored biological activities and physical properties. Among these, the thiazole moiety is a privileged structure, recognized for its rigid planarity, hydrogen-bonding capabilities, and diverse interaction potential with biological targets.[1][2] The compound 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde, a molecule integrating a benzaldehyde unit with a 2-methylthiazole ring, represents a key synthetic intermediate. The aldehyde functional group offers a versatile handle for a myriad of chemical transformations, while the substituted thiazole core is a common feature in numerous pharmacologically active agents.[2][3]

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental methodologies and provides actionable protocols, ensuring that the presented information is not only accurate but also practically applicable in a laboratory setting.

Section 1: Core Molecular and Physicochemical Identifiers

A precise understanding of a compound's fundamental properties is the cornerstone of all subsequent experimental design and interpretation. The structural and key physicochemical parameters for this compound are summarized below.

Molecular Structure and Identity

The molecule consists of a benzaldehyde ring substituted at the para-position (C4) by the C4 of a 2-methyl-1,3-thiazole ring.[4] This arrangement creates a conjugated system that influences its spectroscopic and electronic properties.

Caption: Core structural components of the title compound.

Key Physicochemical Data

The following table consolidates the essential identifiers and computed properties for the compound. These values are critical for tasks ranging from reaction stoichiometry calculations to preliminary in-silico screening.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NOS | [4][5] |

| Molecular Weight | 203.26 g/mol | Calculated |

| Monoisotopic Mass | 203.04048 Da | [4] |

| CAS Number | 127406-11-5 | [6][7][8] |

| Canonical SMILES | CC1=NC(=CS1)C2=CC=C(C=C2)C=O | [4] |

| InChIKey | KZEOQFIBKXJGEX-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 2.5 | [4] |

| Predicted H-Bond Donors | 0 | PubChem |

| Predicted H-Bond Acceptors | 3 (N, O, S) | PubChem |

Experimental Determination of Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity.[9] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range.

Rationale for Method Selection: The capillary method using a digital melting point apparatus (e.g., a Mel-Temp or DigiMelt) is the standard for its accuracy, small sample requirement, and safety.[9][10] The protocol emphasizes a two-stage heating process to balance efficiency with precision.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder. A sample height of 2-3 mm is optimal.[10] Compact the sample at the bottom by tapping or by dropping it down a long glass tube.[10]

-

Initial Rapid Determination: Place the loaded capillary into the apparatus. Heat rapidly (10-20°C/min) to find the approximate melting range.[10] This provides a target for the subsequent, more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, heat the block until the temperature is about 10-15°C below the approximate melting point.

-

Slow Heating: Reduce the heating rate to a slow ramp of 1-2°C per minute.[10] This slow rate is critical to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal disappears. The melting range is reported as T1-T2.

-

Replicate: Conduct at least two additional accurate determinations until consistent values are obtained.

Solubility Profile

The solubility of a compound is paramount for its application in drug delivery, reaction chemistry, and analytical sample preparation. Based on its structure—a largely nonpolar aromatic and heterocyclic core with a polar aldehyde—this compound is expected to be soluble in common organic solvents like acetonitrile, methanol, DMSO, and chlorinated solvents, with poor solubility in water.

Experimental Protocol for Qualitative Solubility Assessment:

-

Preparation: Add approximately 1-2 mg of the compound to a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., Water, Methanol, Acetonitrile, Dichloromethane, Hexane).

-

Observation: Agitate each tube vigorously for 30-60 seconds. Observe if the solid dissolves completely.

-

Classification: Classify the compound as "soluble," "partially soluble," or "insoluble" in each solvent at room temperature. For drug development purposes, quantitative solubility can be determined using HPLC-UV by analyzing a saturated solution against a calibration curve.

Section 2: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments.

-

Aldehyde Proton (-CHO): A singlet in the δ 9.0-10.0 ppm region.[11] This downfield shift is characteristic of the deshielding effect of the carbonyl group.

-

Aromatic Protons: The para-substituted benzene ring will exhibit two doublets in the δ 7.0-8.5 ppm range, each integrating to 2H.[11] The exact chemical shifts will depend on the electronic influence of the thiazole substituent.

-

Thiazole Proton: A singlet corresponding to the C5-H of the thiazole ring, typically appearing in the δ 7.0-8.0 ppm region.

-

Methyl Protons (-CH₃): A singlet integrating to 3H, expected around δ 2.0-3.0 ppm, consistent with a methyl group attached to an aromatic/heterocyclic system.[11]

-

-

¹³C NMR: The carbon spectrum will complement the proton data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[13]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.[11][14] The conjugation with the aromatic ring slightly lowers this frequency compared to a non-conjugated aldehyde.

-

C-H Stretch (Aldehyde): Two weak but characteristic bands may appear around 2830-2850 cm⁻¹ and 2720-2750 cm⁻¹.[11][13]

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.[13]

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C=N Stretch (Thiazole): A characteristic absorption band is expected around 1500-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The expected molecular ion peak for C₁₁H₉NOS would be at m/z 203.04.

-

Adducts: In electrospray ionization (ESI), common adducts are observed. Predicted values include [M+H]⁺ at m/z 204.04776 and [M+Na]⁺ at m/z 226.02970.[4] This data is crucial for accurate mass determination in high-resolution mass spectrometry (HRMS).

Section 3: Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical intermediates and active ingredients.[15][16]

Rationale for Method Selection: A reversed-phase HPLC (RP-HPLC) method using a C18 stationary phase is the logical starting point.[17][18] This is because the analyte is a moderately polar organic molecule, making it well-suited for retention and separation on a nonpolar C18 column with a polar mobile phase. UV detection is chosen due to the presence of the highly conjugated aromatic and heterocyclic system, which is expected to have strong UV absorbance.[16]

Caption: A standardized workflow for the HPLC analysis of the title compound.

Step-by-Step Protocol for HPLC Method Development:

-

Standard & Sample Preparation:

-

Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

-

Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.[16]

-

Dissolve the test sample in the mobile phase to a concentration within the calibration range.

-

-

Chromatographic Conditions (Starting Point):

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). An acidic modifier like 0.1% formic or phosphoric acid can be added to improve peak shape.[17][19]

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 30 °C.[16]

-

Detection Wavelength: Scan for the absorbance maximum (λmax) using a photodiode array (PDA) detector; a starting point of 254 nm or 272 nm is reasonable.[16][19]

-

Injection Volume: 10 µL.

-

System Equilibration & Suitability: Equilibrate the system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[16] Perform replicate injections of a mid-concentration standard to ensure system suitability (e.g., retention time %RSD < 1%, peak area %RSD < 2%).

-

Calibration and Analysis:

-

Inject the working standards to generate a calibration curve by plotting peak area against concentration. A coefficient of determination (R²) > 0.999 is desired.[15]

-

Inject the sample solution. Determine its purity by area percent or its concentration by interpolating its peak area from the calibration curve.[16]

-

Conclusion

This compound is a valuable chemical entity whose utility is underpinned by its distinct physicochemical properties. This guide has provided a detailed framework for understanding and experimentally determining these characteristics. From its fundamental molecular identifiers and melting behavior to its spectroscopic fingerprints and chromatographic purity assessment, the methodologies outlined herein are designed to be both robust and rooted in established scientific principles. By applying these protocols, researchers and developers can ensure the quality, identity, and suitability of this compound for its intended applications in synthesis, drug discovery, and beyond.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 14, 2026, from [Link]

-

Separation of Thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]

-

Melting Point Determination Lab Protocol. (n.d.). Studylib. Retrieved January 14, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 14, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved January 14, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of South Alabama. Retrieved January 14, 2026, from [Link]

-

Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy. Retrieved January 14, 2026, from [Link]

-

Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Serrano-Andrés, L., et al. (1998). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. The Journal of Physical Chemistry A. Retrieved January 14, 2026, from [Link]

-

Benzaldehyde Derivatives from Sarcodontia crocea. (2006). Journal of Natural Products. Retrieved January 14, 2026, from [Link]

-

Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. Retrieved January 14, 2026, from [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2020). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 14, 2026, from [Link]

-

Overtone spectroscopy of benzaldehyde. (n.d.). Indian Academy of Sciences. Retrieved January 14, 2026, from [Link]

-

4-(1,3-Thiazol-2-yl)benzaldehyde. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

4-(Thiazol-2-yl)benzaldehyde. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Spectroscopy Tutorial: Examples - Example 7. (n.d.). University of Colorado Boulder. Retrieved January 14, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). Molecules. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). 2a biotech. Retrieved January 14, 2026, from [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2024). Molbank. Retrieved January 14, 2026, from [Link]

-

Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. Retrieved January 14, 2026, from [Link]

-

Benzaldehyde, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved January 14, 2026, from [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2021). European Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

-

2-isopropyl-4-methylthiazole. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]

Sources

- 1. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | MDPI [mdpi.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Thiazol-2-yl)benzaldehyde [myskinrecipes.com]

- 4. PubChemLite - this compound (C11H9NOS) [pubchemlite.lcsb.uni.lu]

- 5. 2abiotech.net [2abiotech.net]

- 6. This compound CAS#: 127406-11-5 [amp.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 127406-11-5 [amp.chemicalbook.com]

- 9. studylib.net [studylib.net]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. rsc.org [rsc.org]

- 13. ias.ac.in [ias.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the NMR data, grounded in established principles and spectral data from analogous structures. Furthermore, it outlines a robust experimental protocol for the acquisition of high-quality NMR data for similar small organic molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation is fundamental to understanding its chemical properties and potential applications. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide presents a detailed, predictive assignment of the ¹H and ¹³C NMR spectra of this molecule, offering a baseline for its characterization.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzaldehyde and the 2-methyl-1,3-thiazole moieties. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, and are based on data from substituted benzaldehydes and thiazole derivatives.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (Aldehyde) | 9.9 - 10.1 | Singlet (s) | N/A |

| H-2', H-6' (Benzene) | ~7.9 - 8.1 | Doublet (d) | ~8.0 |

| H-3', H-5' (Benzene) | ~7.8 - 8.0 | Doublet (d) | ~8.0 |

| H-5 (Thiazole) | ~7.5 - 7.7 | Singlet (s) | N/A |

| H-β (Methyl) | ~2.7 - 2.8 | Singlet (s) | N/A |

Justification of Assignments:

-

Aldehyde Proton (H-α): The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and its direct attachment to the electron-withdrawing carbon. Its chemical shift is anticipated in the far downfield region of the spectrum, typically between 9.0 and 10.5 ppm, as a sharp singlet.[1][2]

-

Benzene Protons (H-2', H-6', H-3', H-5'): The benzaldehyde ring constitutes an AA'BB' spin system. The protons ortho to the aldehyde group (H-2', H-6') are expected to be more deshielded than the meta protons (H-3', H-5') due to the electron-withdrawing nature of the formyl group. Both sets of protons will appear as doublets with a typical ortho-coupling constant of approximately 8.0 Hz.[1]

-

Thiazole Proton (H-5): The single proton on the thiazole ring is expected to resonate as a singlet in the aromatic region. Its precise chemical shift will be influenced by the electronic effects of the adjacent sulfur and nitrogen atoms and the attached benzaldehyde ring.[3]

-

Methyl Protons (H-β): The protons of the methyl group attached to the thiazole ring are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.7-2.8 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on all the carbon environments within the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.[4][5][6][7]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~191 - 193 |

| C-2 (Thiazole) | ~165 - 167 |

| C-4 (Thiazole) | ~152 - 154 |

| C-1' (Benzene) | ~136 - 138 |

| C-4' (Benzene) | ~134 - 136 |

| C-2', C-6' (Benzene) | ~130 - 132 |

| C-3', C-5' (Benzene) | ~129 - 131 |

| C-5 (Thiazole) | ~115 - 117 |

| CH₃ (Methyl) | ~19 - 21 |

Justification of Assignments:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and will appear at a very low field, typically between 190 and 195 ppm.[4][5][6]

-

Thiazole Carbons (C-2, C-4, C-5): The carbon atoms of the thiazole ring will have distinct chemical shifts. C-2, being adjacent to both nitrogen and sulfur, is expected to be the most deshielded of the ring carbons. C-4, bonded to the benzaldehyde moiety, will also be significantly downfield. C-5, the protonated carbon of the thiazole ring, will be the most shielded of the thiazole carbons.

-

Benzene Carbons (C-1', C-2', C-3', C-4', C-5', C-6'): The quaternary carbon attached to the aldehyde group (C-1') and the carbon attached to the thiazole ring (C-4') will be deshielded. The protonated carbons will appear in the typical aromatic region, with C-2'/C-6' and C-3'/C-5' being chemically equivalent due to symmetry.[5]

-

Methyl Carbon (CH₃): The methyl carbon will be the most shielded carbon, appearing at the highest field in the spectrum.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup and Data Acquisition

The following is a general workflow for a modern NMR spectrometer (e.g., Bruker, JEOL).

Figure 1: A generalized workflow for NMR data acquisition and analysis.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Data Processing

-

Fourier Transform (FT): Convert the acquired Free Induction Decay (FID) into a frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Peak Picking and Integration (for ¹H): Identify the chemical shift of each peak and integrate the area under each signal to determine the relative number of protons.

Structural Elucidation Logic

The unambiguous assignment of all proton and carbon signals can be further confirmed using two-dimensional (2D) NMR experiments.

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 4. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

Starting materials for the synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde

Abstract

This compound is a pivotal bifunctional building block in medicinal chemistry and materials science, integrating a reactive aldehyde handle with a decorated thiazole heterocycle. Its synthesis is not trivial and relies on strategic bond formations that dictate the selection of appropriate starting materials. This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, with a core focus on the requisite starting materials. We will dissect two dominant strategies: the construction of the thiazole ring via Hantzsch synthesis and the coupling of pre-formed heterocyclic and aromatic moieties using palladium-catalyzed cross-coupling reactions. For each pathway, we will explore the synthesis of key intermediates, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal methodology for their specific needs.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic analysis of this compound reveals two logical disconnection points, giving rise to two distinct synthetic strategies.

-

Strategy A (Hantzsch Approach): Disconnection of the thiazole ring's C-S and C-N bonds. This approach builds the thiazole ring directly onto a functionalized phenyl precursor.

-

Strategy B (Cross-Coupling Approach): Disconnection of the C-C bond between the phenyl and thiazole rings. This strategy involves the coupling of two pre-synthesized heterocyclic and aromatic fragments.

These two pathways necessitate entirely different sets of starting materials and intermediates, each with unique advantages and challenges.

Caption: Retrosynthetic pathways for this compound.

Strategy A: The Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[1][2][3] It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For the target molecule, this translates to the reaction between thioacetamide and 2-bromo-1-(4-formylphenyl)ethanone.

Core Starting Materials

-

Thioacetamide (CH₃CSNH₂): This commercially available reagent provides the C2-methyl group and the nitrogen atom of the thiazole ring. It is typically used in slight excess to ensure complete reaction of the more valuable α-haloketone.

-

2-Bromo-1-(4-formylphenyl)ethanone: This is the key, non-commercial intermediate. Its synthesis is a critical preceding step in this strategy. The presence of the aldehyde group requires careful handling, as it can be sensitive to both acidic and basic conditions and may require protection.

Synthesis of Key Intermediate: 2-Bromo-1-(4-formylphenyl)ethanone

This intermediate is typically prepared from 4-acetylbenzaldehyde, which itself can be sourced commercially or synthesized. The aldehyde functionality is often protected as an acetal to prevent side reactions during the bromination step.

Caption: Synthesis workflow for the α-haloketone intermediate.

Experimental Protocol: Hantzsch Synthesis

-

Preparation of 2-(4-(2-Bromoacetyl)phenyl)-1,3-dioxolane:

-

To a solution of 4-acetylbenzaldehyde in toluene, add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Once protection is complete (monitored by TLC), cool the reaction, wash with aqueous sodium bicarbonate, and concentrate to obtain the protected ketone.

-

Dissolve the protected ketone in a suitable solvent like acetic acid. Add a solution of bromine (1.0 eq.) in acetic acid dropwise at room temperature.

-

Stir until the reaction is complete. The product can be isolated by pouring the mixture into water and filtering the resulting precipitate.

-

-

Synthesis of this compound (via protected intermediate):

-

Reflux a solution of 2-(4-(2-bromoacetyl)phenyl)-1,3-dioxolane (1.0 eq.) and thioacetamide (1.1 eq.) in ethanol for 3-4 hours.[4]

-

Monitor the formation of the thiazole ring by TLC.

-

After completion, cool the reaction mixture. The product, 2-methyl-4-(4-(1,3-dioxolan-2-yl)phenyl)-1,3-thiazole, may precipitate or can be isolated after solvent removal.

-

Hydrolyze the acetal by stirring the intermediate in a mixture of acetone and aqueous HCl (e.g., 2M) at room temperature until deprotection is complete.

-

Neutralize the mixture with a base (e.g., NaHCO₃), extract the product with an organic solvent (e.g., ethyl acetate), dry over MgSO₄, and purify by chromatography to yield the final product.

-

Strategy B: The Palladium-Catalyzed Cross-Coupling Approach

This modern and highly versatile strategy relies on forming the C-C bond between the two aromatic rings as a late-stage transformation. The Suzuki-Miyaura coupling is the most common choice due to its high functional group tolerance and mild reaction conditions.[5][6] This approach requires two pre-functionalized starting materials: an organoboron derivative and an organohalide.

Core Starting Materials

There are two primary pairings for the Suzuki coupling:

-

Pairing 1 (Most Common):

-

4-Formylphenylboronic acid: A widely used, commercially available building block.[7] It provides the benzaldehyde moiety.

-

4-Bromo-2-methyl-1,3-thiazole: A halogenated heterocycle that serves as the coupling partner. This intermediate must be synthesized.

-

-

Pairing 2 (Alternative):

-

4-Bromobenzaldehyde: A readily available and inexpensive starting material.

-

2-Methyl-1,3-thiazole-4-boronic acid (or its ester): A less common organoboron reagent that needs to be synthesized.

-

Synthesis of Key Intermediate: 4-Formylphenylboronic Acid

While commercially available, 4-formylphenylboronic acid can also be synthesized in the lab, typically from 4-bromobenzaldehyde.[8][9] The synthesis involves protection of the aldehyde, formation of an organometallic species (Grignard or organolithium), followed by borylation and deprotection.[9]

| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Grignard Route | 4-Bromobenzaldehyde | Mg, Tri-n-butyl borate | ~78%[8] | Foundational method, uses common reagents. | Grignard formation can be sensitive. |

| Organolithium Route | 4-Bromobenzaldehyde | n-BuLi, Triisopropyl borate | High (~99% crude)[8] | Excellent yields, very fast reaction. | Requires cryogenic temperatures (-78 °C). |

| Patented Process | 4-Chlorobenzaldehyde | Li, Trimethyl borate | High | Uses less expensive starting material.[8] | May require specific patented conditions. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants: 4-Formylphenylboronic acid (1.0 eq.), 4-bromo-2-methylthiazole (1.1-1.2 eq.).

-

Catalyst System: A palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., aqueous Na₂CO₃, K₂CO₃, or Cs₂CO₃).[4]

-

Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.

-

Procedure:

-

To a reaction vessel, add 4-formylphenylboronic acid, 4-bromo-2-methylthiazole, the chosen base, and the solvent system.

-

Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-20 minutes.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or HPLC.[4]

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over a desiccating agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Comparative Analysis of Synthetic Strategies

| Feature | Strategy A: Hantzsch Synthesis | Strategy B: Cross-Coupling |

| Key Bond Formation | Thiazole ring construction (C-S, C-N) | Aryl-heteroaryl C-C bond |

| Key Intermediates | 2-Bromo-1-(4-formylphenyl)ethanone | 4-Formylphenylboronic acid, 4-Bromo-2-methylthiazole |

| Convergence | Linear synthesis | Convergent synthesis |

| Advantages | - Well-established, robust reaction.- Avoids expensive palladium catalysts. | - High functional group tolerance.- Modular; allows for easy analog synthesis.- Key starting materials are often commercially available. |

| Disadvantages | - Requires synthesis of a sensitive α-haloketone.- Aldehyde may require protection/deprotection steps.- Can have lower overall yield due to linear nature. | - Requires expensive and air-sensitive palladium catalysts.- Boronic acids can be unstable.- Requires careful removal of metal contaminants from the final product. |

Conclusion

The choice of starting materials for the synthesis of this compound is fundamentally tied to the chosen synthetic strategy.

-

The Hantzsch synthesis is a classic, powerful method for building the core heterocyclic structure from the ground up. It relies on the successful preparation of the key 2-bromo-1-(4-formylphenyl)ethanone intermediate, which necessitates careful handling of the aldehyde functionality, often through protection-deprotection sequences.

-

The Suzuki-Miyaura cross-coupling represents a more modern, convergent approach. Its main advantage lies in its modularity and the commercial availability of one of the key starting materials, 4-formylphenylboronic acid.[7] This route is often preferred in drug discovery settings where the rapid generation of analogs is crucial.

For researchers and drug development professionals, the final decision depends on factors such as scale, cost of reagents (especially palladium catalysts), in-house synthetic capabilities for preparing the key intermediates, and the need for structural diversity in the final products.

References

-

Wikipedia. 4-Formylphenylboronic acid. [Link]

-

ChemBK. 2-Methyl-4-phenyl-thiazole. [Link]

-

Bouherrou, Z., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1533. [Link]

-

Al-Said, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189881. [Link]

-

Luo, Q.-L., et al. (2020). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 85(21), 13576–13587. [Link]

-

Geri, J. B., et al. (2019). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Inorganica Chimica Acta, 486, 453-458. [Link]

-

ResearchGate. SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. [Link]

-

Dawood, K. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Archive for Organic Chemistry, 2015(7), 50-62. [Link]

-

Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4473-4475. [Link]

-

Sharma, S., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-665. [Link]

-

BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(11), 2221-2236. [Link]

-

ResearchGate. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. archives.ijper.org [archives.ijper.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Retrosynthetic analysis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde

Executive Summary: this compound is a valuable bifunctional building block in medicinal chemistry and materials science, integrating the pharmacologically significant thiazole heterocycle with a versatile formyl group suitable for further elaboration. This guide provides a comprehensive exploration of the retrosynthetic analysis for this target molecule, presenting two primary, field-proven synthetic strategies. Each strategy is detailed with step-by-step experimental protocols, mechanistic insights, and a comparative analysis to inform methodological selection for research, process development, and scaled production. The discussion is grounded in authoritative literature to ensure technical accuracy and practical applicability for researchers, chemists, and drug development professionals.

Introduction

The thiazole ring is a privileged scaffold in drug discovery, present in numerous natural products and FDA-approved drugs, including Vitamin B1 (Thiamine).[1] Its ability to engage in hydrogen bonding and aromatic interactions makes it a cornerstone in the design of pharmacologically active agents. When substituted with a benzaldehyde moiety, the resulting molecule, this compound, becomes a highly versatile intermediate. The aldehyde function serves as a synthetic handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the rapid generation of diverse chemical libraries. This guide dissects the synthesis of this target molecule from a retrosynthetic perspective, offering two robust and logical pathways.

Core Retrosynthetic Analysis

The primary structural feature of this compound is the carbon-carbon bond connecting the C4 position of the thiazole ring to the C1 position of the phenyl ring. A logical retrosynthetic analysis identifies this bond as the principal disconnection point, leading to two convergent strategies. A secondary approach involves constructing the thiazole ring as the final key step.

Sources

An In-depth Technical Guide to 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

Introduction

In the landscape of medicinal chemistry, the thiazole moiety stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Its unique electronic properties, rigid planar structure, and capacity for hydrogen bonding contribute to favorable interactions with a wide array of biological targets.[1] Within this important class of heterocycles, 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde emerges as a significant building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its burgeoning applications in the field of drug discovery and development.

IUPAC Name: this compound CAS Number: 127406-11-5[2][3][4]

This compound's structure, featuring a benzaldehyde group substituted with a 2-methylthiazole ring, offers a versatile platform for the development of compounds with potential therapeutic activities, including but not limited to anticancer and antimicrobial applications. The aldehyde functional group serves as a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries for biological screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C11H9NOS | [5] |

| Molecular Weight | 203.26 g/mol | PubChem |

| Appearance | Solid (form may vary) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | General knowledge |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for thiazole ring formation. The Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are two of the most robust and versatile strategies.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely used method for the preparation of thiazole derivatives, involving the condensation of a thioamide with an α-haloketone.[6][7] For the synthesis of the target compound, this would involve the reaction of thioacetamide with a 4-(α-haloacetyl)benzaldehyde.

Reaction Scheme:

Caption: Hantzsch synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Preparation of 4-(2-bromoacetyl)benzaldehyde: To a solution of 4-acetylbenzaldehyde in a suitable solvent such as chloroform or acetic acid, add bromine dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude α-haloketone.

-

Thiazole Ring Formation: The crude 4-(2-bromoacetyl)benzaldehyde is dissolved in a polar solvent like ethanol or isopropanol. An equimolar amount of thioacetamide is added to the solution. The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This approach can be utilized to couple a pre-formed thiazole ring with a benzaldehyde moiety. Two main retrosynthetic disconnections are possible: coupling of 2-methyl-4-thiazoleboronic acid with 4-bromobenzaldehyde, or coupling of 4-formylphenylboronic acid with a 4-halo-2-methylthiazole. The latter is often more practical due to the commercial availability and stability of 4-formylphenylboronic acid.[8][9]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol (Representative):

-

Reaction Setup: To a reaction vessel, add 4-formylphenylboronic acid (1.2 equivalents), 4-bromo-2-methylthiazole (1.0 equivalent), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Solvent and Degassing: Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The inherent biological activities of the thiazole ring, combined with the synthetic versatility of the benzaldehyde moiety, make this compound a focal point in medicinal chemistry research.

Anticancer Potential

Thiazole derivatives have demonstrated significant potential as anticancer agents.[10] They can be designed to target various components of cancer cell signaling pathways. For instance, derivatives can be synthesized to act as kinase inhibitors, tubulin polymerization inhibitors, or inducers of apoptosis. The benzaldehyde group of the title compound can be readily converted into other functional groups, such as imines (Schiff bases), hydrazones, or oximes, to generate libraries of compounds for screening against various cancer cell lines.

Caption: Conceptual signaling pathways targeted by thiazole-based anticancer agents.

Antimicrobial Activity

The thiazole nucleus is also a key component of many antimicrobial agents.[11] Derivatives of this compound can be synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. The aldehyde can be condensed with various amines or hydrazides to produce compounds that may interfere with microbial growth through various mechanisms, such as enzyme inhibition or disruption of cell wall synthesis. For example, benzaldehyde itself has been shown to possess antimicrobial properties and can modulate the activity of antibiotics.[12][13]

Conclusion

This compound is a versatile and valuable building block in the synthesis of novel compounds with significant potential in drug discovery. Its straightforward synthesis via established methods like the Hantzsch synthesis or Suzuki-Miyaura coupling, combined with the proven biological importance of the thiazole scaffold, makes it an attractive starting point for the development of new anticancer and antimicrobial agents. Further exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential.

References

- Shabaan, M., et al. (2024).

- Oniga, O., et al. (2021).

- Koval, A., et al. (2024).

- Jakubke, H.-D. (2019). synthesis of thiazoles. YouTube.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- Moldovan, C., et al. (2011). Synthesis and antimicrobial screening of novel 2, 3 or 4-[2-aryl-thiazol-ylmethoxy (oxo-ethoxy)]-benzaldehyde isonicotinoyl hydrazone analogs. Farmacia, 59(5), 659-669.

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

- Google Patents. (n.d.). CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.

- de Oliveira, C. B., et al. (2008). Synthesis, anti-Toxoplasma gondii and antimicrobial activities of benzaldehyde 4-phenyl-3-thiosemicarbazones and 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids. Bioorganic & Medicinal Chemistry, 16(1), 364-371.

- Google Patents. (n.d.).

- 2a biotech. (n.d.). This compound.

- BenchChem. (n.d.). 4-Thiazol-2-yl-benzaldehyde|CAS 198904-53-9.

- Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7356.

- BenchChem. (n.d.).

- BenchChem. (n.d.). 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History.

- Hekal, M. H., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. RSC Advances, 10(4), 2108-2124.

- PubChem. (n.d.). 4-(1,3-Thiazol-2-yl)benzaldehyde.

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound | 127406-11-5.

- ChemicalBook. (n.d.). This compound Chemical Properties.

- da Silva, A. C., et al. (2016). Thiazolidin-4-ones from 4-(methylthio)benzaldehyde and 4-(methylsulfonyl)benzaldehyde: Synthesis, antiglioma activity and cytotoxicity. European Journal of Medicinal Chemistry, 124, 799-809.

- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

- Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Medicinal Chemistry, 14(6), 1142-1159.

- Oniga, O., et al. (2021).

- Sigma-Aldrich. (n.d.). 4-Formylphenylboronic acid >= 95.0 87199-17-5.

- Google Patents. (n.d.).

- de Oliveira, J. R. G. S., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5558.

- PubChem. (n.d.). 4-Formylphenylboronic Acid.

- Ullah, I., et al. (2018). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021.

- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2010). Letters in Organic Chemistry, 7(5), 416-418.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 127406-11-5 [amp.chemicalbook.com]

- 4. This compound CAS#: 127406-11-5 [amp.chemicalbook.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. bepls.com [bepls.com]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-甲酰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 11. Synthesis, anti-Toxoplasma gondii and antimicrobial activities of benzaldehyde 4-phenyl-3-thiosemicarbazones and 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde

Introduction

4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde is a heterocyclic aromatic compound of increasing interest within pharmaceutical research and development. Its unique molecular architecture, featuring a methylthiazole moiety linked to a benzaldehyde group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The thiazole ring is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The aldehyde functional group serves as a critical synthetic handle for further molecular elaboration.

A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective utilization in drug discovery and development workflows. These parameters profoundly influence formulation design, bioavailability, and shelf-life of any derived active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the solubility and stability of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The foundational step in characterizing any compound is to understand its basic physical and chemical properties.

-

IUPAC Name: this compound

-

CAS Number: 127406-11-5[2]

-

Molecular Formula: C₁₁H₉NOS[3]

-

Molecular Weight: 203.26 g/mol [4]

| Property | Value | Source |

| Melting Point | 101 °C | [2] |

| Boiling Point (Predicted) | 363.2 ± 25.0 °C | [2] |

| Density (Predicted) | 1.229 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.24 ± 0.10 | [2] |

| XLogP3 (Predicted) | 2.5 | [3] |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. The structure of this compound, with its aromatic rings and heteroatoms, suggests a nuanced solubility profile. The thiazole and benzaldehyde moieties contribute to its polarity, while the overall aromatic character imparts lipophilicity.

Qualitative Solubility and Solvent Considerations

Table of Predicted Qualitative Solubility

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Effective at solvating a wide range of organic molecules. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO in its solvating capabilities. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | A common solvent for moderately polar compounds in chromatography.[5] |

| Methanol (MeOH) | Polar Protic | Moderately Soluble | Capable of hydrogen bonding, but the bulk of the molecule may limit high solubility. |

| Ethanol (EtOH) | Polar Protic | Moderately Soluble | Slightly less polar than methanol, potentially leading to slightly lower solubility. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The compound's polarity may limit its solubility in nonpolar solvents. |

| Water | Polar Protic | Poorly Soluble | The significant nonpolar surface area of the aromatic rings will likely result in low aqueous solubility. |

Experimental Protocol for Equilibrium Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

-

Ensure a sufficient excess of solid material is present to achieve saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Alternatively, allow the solids to settle by gravity.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as the HPLC method described later in this guide, to determine the concentration of the dissolved compound.

-

Calculate the solubility in units of mg/mL or mol/L.

-

Chemical Stability Profile

The chemical stability of this compound is a critical parameter that dictates its storage conditions, handling procedures, and shelf-life. The presence of the aldehyde and thiazole functional groups suggests potential degradation pathways.

Potential Degradation Pathways

-

Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid. This can be initiated by atmospheric oxygen, light, or oxidizing agents.

-

Hydrolysis: The thiazole ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, ring opening could potentially occur, although this is less common for aromatic thiazoles.

-

Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light. This can lead to complex degradation pathways, including oxidation and ring cleavage. Studies on other thiazole-containing compounds have shown photodegradation can occur.[2]

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The specific degradation products would depend on the temperature and atmosphere (oxidative or inert).

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6] The following protocol outlines a comprehensive approach to assess the stability of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a defined period. Also, heat a solution of the compound at 60 °C.

-

Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2) for a defined duration.

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Data Evaluation: Analyze the samples using a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products. The following method is a proposed starting point based on established protocols for similar aromatic and heterocyclic compounds.[5]

Experimental Protocol

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm (or determined by UV scan) |

| Column Temperature | 30 °C |

Procedure:

-

Reagent Preparation:

-

Prepare the mobile phase components using HPLC-grade solvents.

-

Prepare a diluent, typically the initial mobile phase composition (e.g., 40:60 Acetonitrile:Water).

-

-

Standard Preparation:

-

Accurately weigh and dissolve a reference standard of this compound in the diluent to prepare a stock solution.

-

Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

-

-

Sample Preparation:

-

Dissolve and dilute the test samples (from solubility or stability studies) with the diluent to a concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

System Suitability:

-

Inject the standard solution multiple times to ensure the system is equilibrated and meets predefined criteria for parameters like peak area reproducibility, tailing factor, and theoretical plates.

-

-

Analysis and Quantification:

-

Inject the standard and sample solutions into the HPLC system.

-

Integrate the peak areas and calculate the concentration of this compound in the samples using a calibration curve generated from the standard solutions.

-

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols for solubility determination, forced degradation studies, and HPLC analysis offer a robust starting point for its characterization. A thorough investigation of these properties is essential for advancing the development of new chemical entities derived from this promising scaffold.

References

-

Silva, I. R., Maltarollo, V. G., Protti, I. F., Oliveira, R. B., & César, I. C. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34(4), 571-581. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10535655, 4-(1,3-Thiazol-2-yl)benzaldehyde. Retrieved January 12, 2026 from [Link].

-

Scribd. Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal. Available from: [Link]

-

Štefanić, Z., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(22), 15086-15101. Available from: [Link]

-

IJCRT.org. Stability Indicating Assay Method. (2023). Available from: [Link]

-

University of Pretoria. A Highly Sensitive RP HPLC-PDA Analytical Method for. 2024. Available from: [Link]

-

Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical species plasma and its application to a pharmacokinetic study. BMC Chemistry, 18(1), 220. Available from: [Link]

-

Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2007). Global and local computational models for aqueous solubility prediction of drug-like molecules. Journal of chemical information and modeling, 47(2), 637-648. Available from: [Link]

-

Avdeef, A. (2021). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics, 13(1), 1-19. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the structure of potent anticancer agents. European journal of medicinal chemistry, 97, 699-718. Available from: [Link]

Sources

- 1. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 127406-11-5 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C11H9NOS) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 127406-11-5 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijcrt.org [ijcrt.org]

Crystal structure of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde derivatives

An In-depth Technical Guide to the Crystal Structure and Application of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde Derivatives

Authored by: A Senior Application Scientist

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1][2] This technical guide provides an in-depth exploration of a specific, highly versatile subclass: derivatives of this compound. We delve into the synthetic methodologies for creating these compounds, offer a detailed analysis of their three-dimensional architecture through X-ray crystallography, and connect these structural insights to their biological functions and potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical framework for the rational design of novel therapeutics.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in pharmaceutical sciences.[2] Its unique electronic properties, rigid planar structure, and capacity for hydrogen bonding allow it to engage in favorable interactions with a wide array of biological targets.[3] This versatility has led to the development of thiazole-containing drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1]

The this compound scaffold represents a particularly valuable building block. The benzaldehyde group provides a reactive handle for a wide range of chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR). The 2-methylthiazole core provides a stable, lipophilic anchor that can be optimized for target binding. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice of these derivatives is paramount for advancing from a lead compound to a viable drug candidate. X-ray crystallography provides this critical information, offering an atomic-level blueprint for structure-based drug design.

Synthetic Pathways and Methodologies

The construction of the this compound core is typically achieved through the well-established Hantzsch thiazole synthesis. This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.

General Synthetic Scheme

The synthesis commences with the reaction of a substituted thioamide, in this case, thioacetamide, with an α-haloketone derivative of 4-formylphenyl. The aldehyde group is often protected during this step to prevent unwanted side reactions and is deprotected in a subsequent step.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the core scaffold via the Hantzsch thiazole synthesis.

Materials:

-

Pyridine-4-carbothioamide

-

Ethyl 2-chloro-3-oxobutanoate

-

Absolute Ethanol

-

Reflux apparatus

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: A mixture of pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) is prepared in absolute ethanol (30 mL) in a round-bottom flask.[4]

-

Reflux: The reaction mixture is heated under reflux for approximately 5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[4]

-

Isolation: After cooling, the solid product that forms is collected by filtration.[4]

-

Purification: The crude solid is recrystallized from ethanol to yield the purified ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate.[4]

-

Further Modification: The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, followed by reduction or other modifications to yield the target benzaldehyde derivative.

Causality: The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions required for the condensation reaction. The Hantzsch synthesis is a robust and high-yielding method for creating substituted thiazole rings, making it an efficient choice for this core structure.[2]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of thiazole derivatives, starting from the core scaffold.

Caption: General workflow for the synthesis of this compound derivatives.

Crystal Structure Analysis: An Atomic-Level Perspective

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of a molecule. This technique provides precise coordinates of each atom, allowing for a detailed analysis of bond lengths, bond angles, and the intermolecular forces that govern the crystal packing. Such insights are invaluable for understanding a molecule's physicochemical properties and its potential interactions with biological targets.

Key Structural Features

Derivatives of this compound typically exhibit several key structural characteristics:

-

Planarity: The thiazole and phenyl rings are generally planar, though the dihedral angle between them can vary depending on the nature and size of the substituents. This relative orientation is critical for fitting into protein binding pockets.

-

Bond Geometries: Bond lengths and angles within the thiazole ring are consistent with its aromatic character.[5] For instance, the C=N and C-S bond lengths fall between typical single and double bond values, indicating electron delocalization.[5]

-

Conformation: The conformation of substituents, particularly flexible side chains attached to the benzaldehyde moiety, is stabilized by intermolecular interactions within the crystal lattice.

Intermolecular Interactions

The stability of the crystal lattice is maintained by a network of non-covalent interactions. In thiazole derivatives, these commonly include:

-

Hydrogen Bonds: Classical N-H···O or O-H···N hydrogen bonds are often present if the derivatives contain suitable functional groups (e.g., amides, hydroxyls).

-

Weak C-H···O/N Interactions: The slightly acidic protons on the aromatic rings and the methyl group can form weak hydrogen bonds with oxygen or nitrogen atoms, playing a significant role in the overall crystal packing.

-

π-π Stacking: The planar thiazole and phenyl rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings overlap, contributing to the cohesive energy of the crystal.

Visualization of Molecular Structure & Interactions

Caption: Relationship between molecular components and key intermolecular interactions.

Crystallographic Data Summary

While specific crystallographic data for this compound itself is not widely published, analysis of closely related structures provides valuable insights. The table below presents representative data for a generic thiazole derivative to illustrate the typical parameters obtained from a single-crystal X-ray diffraction study.

| Parameter | Representative Value | Significance |

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |

| Unit Cell (Å, °) | a=8.5, b=12.1, c=9.3, β=105° | Dimensions of the repeating unit of the crystal. |